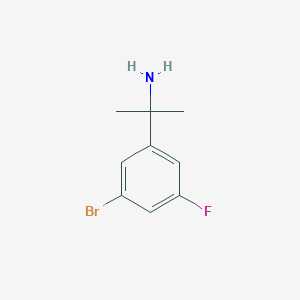
2-Amino-1-(3-chloro-4-methylphenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-(3-chloro-4-methylphenyl)ethan-1-one is an organic compound with the molecular formula C9H10ClNO This compound is characterized by the presence of an amino group, a chloro-substituted aromatic ring, and a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Amination of 3-Chloro-4-methylacetophenone
Starting Material: 3-Chloro-4-methylacetophenone
Reagents: Ammonia or an amine source
Conditions: The reaction typically occurs under mild heating in the presence of a catalyst such as palladium on carbon (Pd/C) or Raney nickel.
Procedure: The 3-chloro-4-methylacetophenone is reacted with ammonia in a suitable solvent like ethanol. The mixture is heated to promote the formation of the amino ketone.
-
Reductive Amination
Starting Material: 3-Chloro-4-methylbenzaldehyde
Reagents: Ammonia or primary amine, reducing agent (e.g., sodium cyanoborohydride)
Conditions: The reaction is carried out in an alcohol solvent under mild heating.
Procedure: The aldehyde is first converted to an imine intermediate by reaction with ammonia. The imine is then reduced to the corresponding amine using a reducing agent.
Industrial Production Methods
Industrial production of 2-Amino-1-(3-chloro-4-methylphenyl)ethan-1-one often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Conditions: Reactions are typically carried out in acidic or basic aqueous solutions.
Products: Oxidation can lead to the formation of carboxylic acids or nitro compounds, depending on the reaction conditions.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Reactions are performed in anhydrous solvents like ether or tetrahydrofuran (THF).
Products: Reduction typically yields alcohols or amines.
-
Substitution
Reagents: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., sodium azide).
Conditions: Reactions can be carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Products: Substitution reactions can introduce new functional groups such as halogens or azides.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-Amino-1-(3-chloro-4-methylphenyl)ethan-1-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a precursor for the synthesis of biologically active compounds.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit activity against certain diseases or conditions, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and intermediates. Its reactivity and functional groups make it suitable for various applications, including the manufacture of dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of 2-Amino-1-(3-chloro-4-methylphenyl)ethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
-
2-Amino-1-(4-chlorophenyl)ethan-1-one
- Similar structure but lacks the methyl group on the aromatic ring.
- Exhibits different reactivity and biological activity due to the absence of the methyl group.
-
2-Amino-1-(3-chlorophenyl)ethan-1-one
- Similar structure but lacks the methyl group.
- Differences in steric and electronic properties affect its chemical behavior.
-
2-Amino-1-(4-methylphenyl)ethan-1-one
- Similar structure but lacks the chlorine atom.
- The absence of the chlorine atom alters its reactivity and potential applications.
Uniqueness
2-Amino-1-(3-chloro-4-methylphenyl)ethan-1-one is unique due to the presence of both chlorine and methyl substituents on the aromatic ring. These substituents influence its chemical reactivity and biological interactions, making it distinct from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C9H10ClNO |
|---|---|
Poids moléculaire |
183.63 g/mol |
Nom IUPAC |
2-amino-1-(3-chloro-4-methylphenyl)ethanone |
InChI |
InChI=1S/C9H10ClNO/c1-6-2-3-7(4-8(6)10)9(12)5-11/h2-4H,5,11H2,1H3 |
Clé InChI |
SOHZHGAJZVDSEB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)CN)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


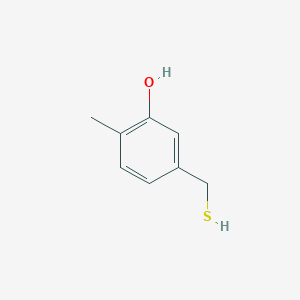
![8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-aminehydrochloride](/img/structure/B13537522.png)

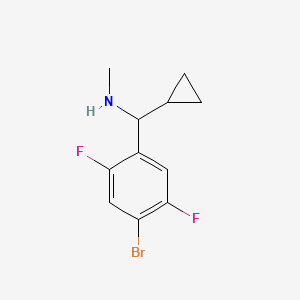
![2-(5-Isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)ethan-1-amine](/img/structure/B13537527.png)



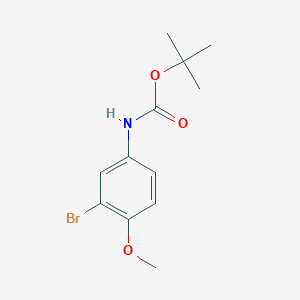
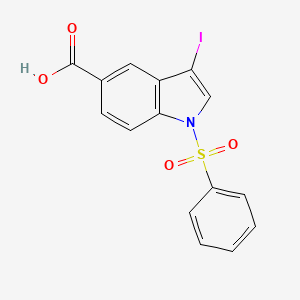

![dispiro[2.0.3^{4}.1^{3}]octane-6-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13537549.png)
